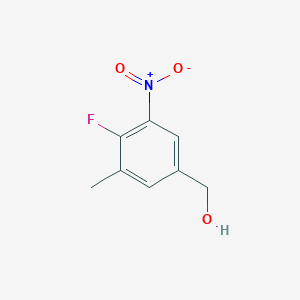
4-Fluoro-3-methyl-5-nitrobenzyl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-3-methyl-5-nitrobenzyl alcohol is an organic compound with the molecular formula C8H8FNO3 It is a derivative of benzyl alcohol, where the benzene ring is substituted with a fluorine atom, a methyl group, and a nitro group
Synthetic Routes and Reaction Conditions:
Reduction of 4-Fluoro-3-methyl-5-nitrobenzaldehyde: One common method to prepare this compound involves the reduction of 4-Fluoro-3-methyl-5-nitrobenzaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent like tetrahydrofuran (THF) or ethanol.
Hydrogenation of 4-Fluoro-3-methyl-5-nitrobenzoic acid: Another method involves the hydrogenation of 4-Fluoro-3-methyl-5-nitrobenzoic acid in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale reduction processes using efficient and cost-effective reducing agents and catalysts. The choice of solvent and reaction conditions is optimized to maximize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form 4-Fluoro-3-methyl-5-nitrobenzaldehyde or 4-Fluoro-3-methyl-5-nitrobenzoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents like tin(II) chloride (SnCl2) or iron powder in the presence of hydrochloric acid (HCl).
Substitution: The fluorine atom can be substituted with other nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), tin(II) chloride (SnCl2), and iron powder.
Substitution: Nucleophiles such as hydroxide ions (OH-) and alkoxide ions (RO-).
Major Products:
Oxidation: 4-Fluoro-3-methyl-5-nitrobenzaldehyde, 4-Fluoro-3-methyl-5-nitrobenzoic acid.
Reduction: 4-Fluoro-3-methyl-5-aminobenzyl alcohol.
Substitution: Various substituted benzyl alcohol derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-3-methyl-5-nitrobenzyl alcohol has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications.
Material Science: It can be used in the development of novel materials with specific properties, such as polymers and coatings.
Analytical Chemistry: The compound can be used as a reference standard or reagent in analytical methods for detecting and quantifying related substances.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-methyl-5-nitrobenzyl alcohol depends on its specific application and the chemical reactions it undergoes. In general, the compound can interact with various molecular targets through its functional groups (fluorine, nitro, and hydroxyl groups). These interactions can lead to changes in molecular pathways, such as enzyme inhibition or activation, receptor binding, and signal transduction.
Comparison with Similar Compounds
4-Fluoro-3-nitrobenzyl alcohol: Similar structure but lacks the methyl group.
4-Fluoro-3-methylbenzyl alcohol: Similar structure but lacks the nitro group.
3-Methyl-5-nitrobenzyl alcohol: Similar structure but lacks the fluorine atom.
Uniqueness: 4-Fluoro-3-methyl-5-nitrobenzyl alcohol is unique due to the presence of all three substituents (fluorine, methyl, and nitro groups) on the benzene ring. This combination of functional groups imparts specific chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H8FNO3 |
|---|---|
Molecular Weight |
185.15 g/mol |
IUPAC Name |
(4-fluoro-3-methyl-5-nitrophenyl)methanol |
InChI |
InChI=1S/C8H8FNO3/c1-5-2-6(4-11)3-7(8(5)9)10(12)13/h2-3,11H,4H2,1H3 |
InChI Key |
WJGCECBVJJDSOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1F)[N+](=O)[O-])CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride hydrate](/img/structure/B13358287.png)
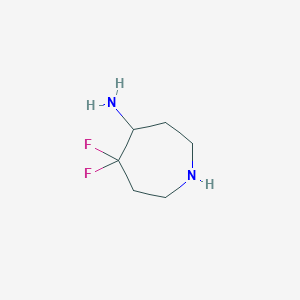

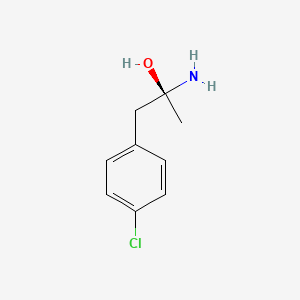

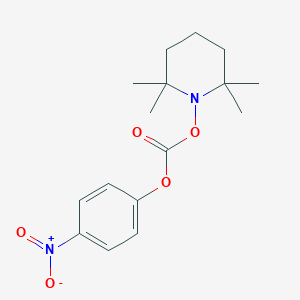
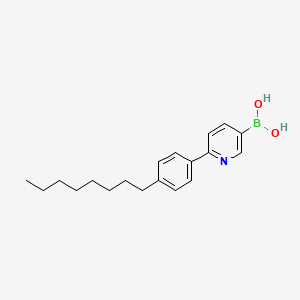
![N~4~,N~4~'-dipropyl[1,1'-biphenyl]-4,4'-disulfonamide](/img/structure/B13358326.png)
![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358329.png)

![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(5,6,7,8-tetrahydro-2-naphthalenylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358350.png)


![3-Bromo-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzoic acid](/img/structure/B13358382.png)
